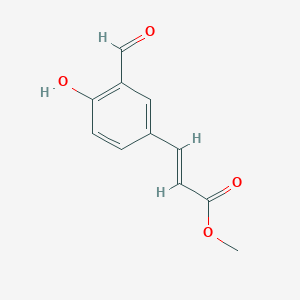
methyl E-3-(4-hydroxy-3-formylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl E-3-(4-hydroxy-3-formylphenyl)acrylate is a chemical compound with the formula C11H10O4 . It has a molecular weight of 206.1947 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of benzaldehyde with methyl acrylate under alkaline conditions can produce a similar compound . The aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate, a similar compound, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the DFT calculation of these two approaches clearly indicated that the formation of phenyl migrated product is slightly more favorable than hydride migrated product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, Methyl (E)-3-(4-formylphenyl)acrylate has an ACD/LogP of 1.60, and a vapor pressure of 0.000131 mmHg at 25°C .Aplicaciones Científicas De Investigación
Polymer Science and Material Engineering
In the realm of materials science, research on polymers like poly(vinyl alcohol) (PVA) showcases the importance of chemical modifications for enhancing material properties. For instance, crosslinking agents have been explored for PVA to improve its thermal and chemical resistance, highlighting the significance of chemical modifications in developing advanced materials for water treatment applications (Bolto, Tran, Hoang, & Xie, 2009). This research avenue suggests potential applications for methyl E-3-(4-hydroxy-3-formylphenyl)acrylate in modifying polymer properties to create novel materials with enhanced performance.
Environmental Science and Toxicology
The study of acrylamide, a compound related to acrylates, underscores the environmental and health concerns associated with chemical compounds. Research on acrylamide's formation in food and its potential toxic effects has led to the exploration of methods to reduce its presence and mitigate its impact on health (Friedman & Levin, 2008). This body of work is crucial for understanding the broader implications of chemical compounds like methyl E-3-(4-hydroxy-3-formylphenyl)acrylate, especially regarding their safety and environmental impact.
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are pivotal in addressing the challenges posed by recalcitrant compounds in the environment. The degradation of acetaminophen, for example, has been extensively studied using AOPs to understand the kinetics, mechanisms, and by-products of the process (Qutob, Hussein, Alamry, & Rafatullah, 2022). This research highlights the potential application of compounds like methyl E-3-(4-hydroxy-3-formylphenyl)acrylate in environmental remediation efforts, especially in enhancing the efficiency of AOPs.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCNMNIEOSATKG-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl E-3-(4-hydroxy-3-formylphenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)

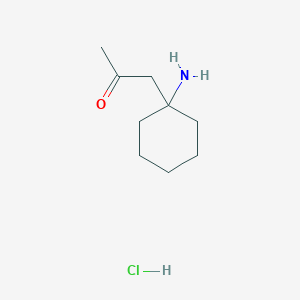

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
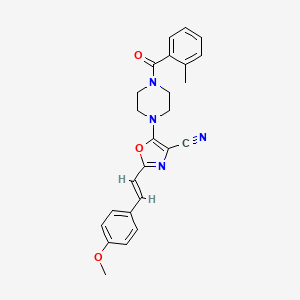
![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
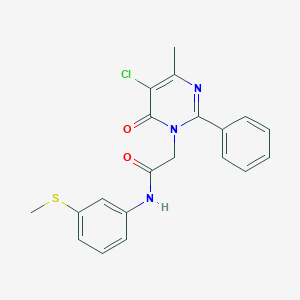
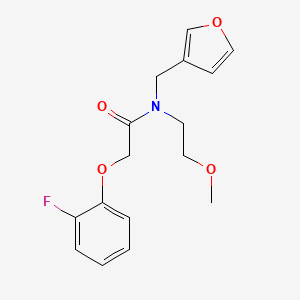

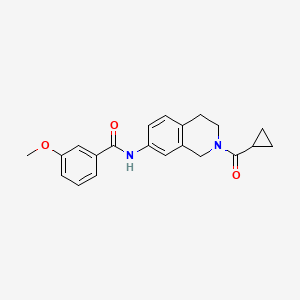
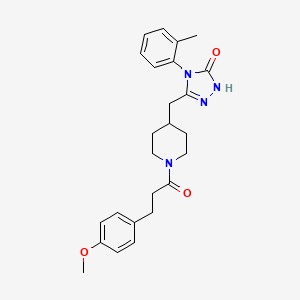
![4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2741303.png)
![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)